3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one
Description
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one is a chiral ketone derivative characterized by a hept-6-en-2-one backbone substituted with a methyl group at position 3 and a (2R)-configured ethoxy-phenylethyl side chain. The compound’s stereochemistry and functional groups—including the α,β-unsaturated ketone system, ethoxy ether linkage, and phenyl moiety—impart distinct physicochemical properties. Structural determination of such molecules often employs X-ray crystallography, with programs like SHELX facilitating refinement and validation of stereochemical assignments .
Properties
CAS No. |
917985-10-5 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one |
InChI |
InChI=1S/C18H26O2/c1-5-7-13-18(4,15(3)19)14-17(20-6-2)16-11-9-8-10-12-16/h5,8-12,17H,1,6-7,13-14H2,2-4H3/t17-,18?/m1/s1 |
InChI Key |
IRMNWVGLFHPZRG-QNSVNVJESA-N |
Isomeric SMILES |
CCO[C@H](CC(C)(CCC=C)C(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(CC(C)(CCC=C)C(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one typically involves multiple steps, including the formation of the hept-6-en-2-one backbone and the introduction of the ethoxy and phenylethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Aldol Condensation: This reaction can be used to form the hept-6-en-2-one backbone by condensing appropriate aldehydes and ketones under basic conditions.
Grignard Reaction:
Etherification: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: This compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects could lead to the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals, fragrances, or other industrial products.
Mechanism of Action
The mechanism by which 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Backbone Variability: The target compound’s hept-6-en-2-one backbone distinguishes it from cyclic analogs like cyclohexenones . The acyclic structure may confer greater conformational flexibility, influencing solubility and reactivity in nucleophilic additions. Cyclic analogs (e.g., cyclohexenones) often exhibit enhanced stability due to ring strain minimization, whereas the target’s linear chain could predispose it to isomerization or degradation under harsh conditions .
In contrast, compounds like (3E)-4-phenylbut-3-en-2-one lack stereocenters and have simpler substitution patterns . Ethoxy-containing compounds (e.g., T3D3935 in ) demonstrate varied reactivity; the target’s ethoxy group may enhance solubility in polar aprotic solvents compared to non-ether analogs .
Reactivity Trends: α,β-unsaturated ketones (common to all listed compounds) are prone to Michael additions or Diels-Alder reactions. However, the target’s extended conjugation (heptenone) might alter electron distribution, modulating reaction kinetics compared to shorter enones .
Research Findings and Implications
- Stereochemical Influence: The (2R) configuration in the target compound could lead to divergent biological or catalytic behaviors compared to non-chiral analogs. For example, enantioselective hydrogenation might yield distinct diastereomers .
- Comparative Stability: Cyclohexenone derivatives (e.g., ) are often more thermally stable than acyclic enones due to reduced rotational freedom. The target compound may require stabilization strategies in industrial applications .
Biological Activity
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one, with the CAS number 917985-10-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The molecular formula of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one is CHO, with a molecular weight of approximately 274.398 g/mol. The compound features a complex structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 274.398 g/mol |
| LogP | 4.71580 |
| PSA | 26.30000 |
Antimicrobial Properties
Research indicates that compounds similar to 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one exhibit significant antimicrobial activity. For instance, certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Antioxidant Activity
The antioxidant properties of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one have been evaluated through various assays. The compound shows a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in inflammatory and immune responses.
- Enzyme Inhibition : The compound could inhibit enzymes responsible for the production of inflammatory mediators.
- Gene Expression Modulation : It may affect the expression of genes related to oxidative stress and inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antimicrobial potency, suggesting avenues for drug development.
In Vivo Anti-inflammatory Study
In an animal model, administration of the compound resulted in a significant reduction in markers of inflammation compared to control groups. This study highlights its potential therapeutic role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
